N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiazole intermediate.
Coupling with Glycylglycine: The final step involves coupling the thiazole derivative with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be compared with other thiazole derivatives, such as:
Uniqueness
- Fluorophenyl Group : The presence of the fluorophenyl group imparts unique chemical and biological properties.
- Glycylglycine Moiety : The glycylglycine moiety enhances the compound’s solubility and bioavailability.
Properties
Molecular Formula |
C15H14FN3O4S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-3-2-4-10(16)5-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
InChI Key |
VZWSHROFBNHXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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